

# AXL Gene Expression in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical player in oncology.[1] Aberrant AXL expression is linked to the progression, metastasis, and therapeutic resistance of various cancers, making it a compelling target for novel anti-cancer therapies.[1][2][3] This technical guide provides an in-depth overview of AXL gene expression across different cancer types, details key experimental methodologies for its analysis, and illustrates the core signaling pathways.

## **AXL Expression Across Various Cancer Types**

AXL is frequently overexpressed in a wide array of solid and hematological malignancies. This overexpression often correlates with a more aggressive tumor phenotype and poorer clinical outcomes.[4][5] Below are tables summarizing the quantitative data on AXL mRNA and protein expression in different cancer types.

## **Table 1: AXL mRNA Expression in Human Cancers**

This table summarizes AXL mRNA expression levels across various cancer types, primarily derived from The Cancer Genome Atlas (TCGA) data. The expression is shown in median protein-coding transcripts per million (pTPM).



| Cancer Type                              | Median AXL mRNA Expression (pTPM)             | Reference |
|------------------------------------------|-----------------------------------------------|-----------|
| Pancreatic Adenocarcinoma (PAAD)         | High                                          | [6]       |
| Non-Small Cell Lung Cancer (NSCLC)       | High                                          | [6]       |
| Skin Cutaneous Melanoma<br>(SKCM)        | High                                          | [6]       |
| Urothelial Carcinoma (UC)                | Moderate                                      | [6]       |
| Ovarian Cancer (OV)                      | Moderate                                      | [6][7]    |
| Glioblastoma Multiforme<br>(GBM)         | Moderate to High                              | [8]       |
| Mesothelioma                             | High                                          | [9]       |
| Head and Neck Squamous<br>Cell Carcinoma | Moderate                                      | [4]       |
| Esophageal Carcinoma                     | Moderate                                      | [4]       |
| Renal Cell Carcinoma                     | Moderate                                      | [4]       |
| Colon Adenocarcinoma                     | Moderate                                      | [4]       |
| Breast Cancer                            | Varies by subtype (higher in triple-negative) | [10]      |
| Prostate Cancer                          | Low to Moderate                               | [7]       |
| Liver Hepatocellular<br>Carcinoma (LIHC) | Moderate                                      | [11]      |

Note: Expression levels are qualitative summaries based on reported data and can vary between studies and patient cohorts.



# **Table 2: AXL Protein Overexpression in Human Cancers** (Immunohistochemistry)

This table provides an overview of the frequency of AXL protein overexpression as determined by immunohistochemistry (IHC) in various tumor types.

| Cancer Type                                 | Frequency of AXL Overexpression (%)     | Reference |
|---------------------------------------------|-----------------------------------------|-----------|
| Pancreatic Ductal Adenocarcinoma (Stage II) | 70%                                     | [12][13]  |
| Glioblastoma Multiforme<br>(GBM)            | 55% (moderate to high)                  | [8]       |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | 26.1% (high expression in EGFR-mutated) | [14]      |
| Ovarian Cancer                              | Prognostic marker, variable expression  | [4][7]    |
| Breast Cancer                               | 50-75%                                  | [15]      |
| Colon Cancer                                | Associated with poor prognosis          | [4]       |
| Renal Cell Carcinoma                        | Associated with poor prognosis          | [4]       |
| Esophageal Adenocarcinoma                   | Associated with poor prognosis          | [4]       |
| Head and Neck Squamous<br>Cell Carcinoma    | Associated with poor prognosis          | [4]       |

## **AXL Signaling Pathway**

AXL signaling is initiated by the binding of its ligand, growth arrest-specific 6 (GAS6). This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain, triggering a cascade of downstream signaling pathways that promote cancer cell proliferation,



survival, migration, and invasion.[1][2][16] Key downstream pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT.[16][17]



Click to download full resolution via product page

**Caption:** AXL Signaling Pathway

## **Experimental Protocols**

Accurate assessment of AXL expression is crucial for both research and clinical applications. Below are detailed protocols for common techniques used to measure AXL mRNA and protein levels.

## **Experimental Workflow for AXL Expression Analysis**

The following diagram illustrates a typical workflow for analyzing AXL expression in tumor samples, from sample acquisition to data analysis.





Click to download full resolution via product page

Caption: AXL Expression Analysis Workflow

## Immunohistochemistry (IHC) for AXL Protein Detection in FFPE Tissues

This protocol outlines the steps for detecting AXL protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

#### Materials:

- FFPE tissue sections on charged slides
- · Xylene or equivalent clearing agent
- Ethanol (100%, 95%, 70%)
- Deionized water



- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%)
- Blocking serum (e.g., normal goat serum)
- Primary antibody against AXL (e.g., anti-AXL rabbit polyclonal)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- · Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
  - Rinse with deionized water.
- Antigen Retrieval:
  - Immerse slides in antigen retrieval buffer.
  - Heat to 95-100°C for 20-30 minutes.
  - Allow to cool at room temperature for 20 minutes.
  - Rinse with wash buffer (e.g., PBS or TBS).



- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
  - Rinse with wash buffer.
- · Blocking:
  - Incubate with blocking serum for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
  - Incubate with primary anti-AXL antibody at the recommended dilution overnight at 4°C.
- Secondary Antibody and Detection:
  - Rinse with wash buffer.
  - Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
  - Rinse with wash buffer.
  - Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
  - Rinse with wash buffer.
- Chromogenic Detection:
  - Incubate with DAB solution until the desired brown color develops.
  - Rinse with deionized water.
- · Counterstaining and Mounting:
  - Counterstain with hematoxylin for 1-2 minutes.
  - Rinse with water.



- Dehydrate through graded ethanol and clear with xylene.
- Mount with a permanent mounting medium.

## Western Blot for AXL Protein Quantification

This protocol describes the detection and quantification of AXL protein in cell lysates or tissue homogenates.[18][19][20][21]

#### Materials:

- Cell or tissue samples
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- · Laemmli sample buffer
- SDS-PAGE gels
- · Running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody against AXL
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:



#### Sample Preparation:

- Lyse cells or homogenize tissue in ice-cold lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA assay.

#### SDS-PAGE:

- Mix 20-40 μg of protein with Laemmli sample buffer and boil for 5 minutes.
- Load samples onto an SDS-PAGE gel.
- Run the gel at 100-120V until the dye front reaches the bottom.

#### • Protein Transfer:

- Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
- · Blocking and Antibody Incubation:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-AXL antibody overnight at 4°C.
  - Wash the membrane with TBST (3 changes, 5 minutes each).
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST (3 changes, 5 minutes each).

#### Detection:

- Incubate the membrane with chemiluminescent substrate.
- Capture the signal using an imaging system.



Quantify band intensities using appropriate software.

# Quantitative Real-Time PCR (qPCR) for AXL mRNA Expression

This protocol details the measurement of AXL mRNA levels.[5][22]

#### Materials:

- Cell or tissue samples
- RNA extraction kit
- DNase I
- · Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- AXL-specific primers (Forward and Reverse)
- Housekeeping gene primers (e.g., GAPDH, ACTB)
- qPCR instrument

#### Procedure:

- RNA Extraction and DNase Treatment:
  - Extract total RNA from samples using a commercial kit.
  - Treat with DNase I to remove contaminating genomic DNA.
  - · Assess RNA quality and quantity.
- Reverse Transcription:
  - Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit.



#### qPCR:

- Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and AXL or housekeeping gene primers.
- Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
- Data Analysis:
  - Determine the cycle threshold (Ct) values for AXL and the housekeeping gene.
  - Calculate the relative expression of AXL using the  $\Delta\Delta$ Ct method.

#### **AXL Primer Example:**

- Forward: 5'-GCAACCTTCACCTACCGAGTTC-3'[22]
- Reverse: 5'-GGCCAACATGGTGAAACCCT-3'[22]

## Conclusion

The overexpression of AXL is a common feature in a multitude of cancers and is intricately linked with aggressive disease and poor prognosis. As a key driver of tumor progression and therapy resistance, AXL represents a high-priority target for cancer drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working to further elucidate the role of AXL in cancer and to develop novel AXL-targeted therapies. Accurate and reproducible measurement of AXL expression is paramount for patient stratification and for monitoring treatment response in clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Receptor Tyrosine Kinase AXL in Cancer Progression PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression of AXL in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Axl receptor tyrosine kinase expression in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression of Receptor Tyrosine Kinase Axl Promotes Tumor Cell Invasion and Survival in Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of receptor tyrosine kinase Axl promotes tumor cell invasion and survival in pancreatic ductal adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High levels of AXL expression in untreated EGFR-mutated non-small cell lung cancer negatively impacts the use of osimertinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First evidence of AXL expression on circulating tumor cells in metastatic breast cancer patients: A proof-of-concept study PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pathway map of AXL receptor-mediated signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [AXL Gene Expression in Cancer: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12367018#axl-gene-expression-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com